1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine is a novel compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a trifluoromethyl group, which enhances its pharmacological properties and stability. The presence of a butan-2-yl substituent contributes to its unique characteristics and potential applications in medicinal chemistry.
The compound has been synthesized and characterized in various studies, with methods detailed in scientific literature. Notably, research articles and patents have provided insights into its synthesis, properties, and applications in drug development.
1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine can be classified as:
The synthesis of 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine typically involves several steps that include the formation of the benzodiazole core followed by the introduction of the butan-2-yl and trifluoromethyl groups.
Key molecular data includes:
The compound can participate in various chemical reactions due to its functional groups:
The reactions are typically conducted under controlled conditions to minimize side reactions and maximize yield. For example, nucleophilic substitutions may require specific solvents and temperatures to optimize reaction kinetics.
The mechanism of action for 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine primarily involves its interaction with biological targets such as enzymes or receptors.
Research indicates that compounds in this class may inhibit specific enzymes or modulate receptor activity through competitive inhibition or allosteric modulation. Detailed kinetic studies would provide insights into binding affinities and mechanisms.
Key physical properties include:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) confirm structural integrity and purity.
1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine has potential applications in:
Ongoing studies may explore its efficacy against specific diseases or conditions, contributing to the development of novel therapeutic agents.
The construction of the benzodiazole (benzimidazole) core in 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine follows well-established condensation routes, primarily utilizing ortho-phenylenediamine derivatives and carbonyl equivalents. The strategic placement of the 5-amino group necessitates careful precursor selection, typically starting from 4-nitro-ortho-phenylenediamine to ensure correct substituent orientation. The core cyclization proceeds via two principal pathways:
Table 1: Comparative Benzodiazole Core Formation Methods
Method | Reagents/Conditions | Key Advantages | Limitations | Reported Yield Range |
---|---|---|---|---|
Carboxylic Acid (PPA) | Trifluoroacetic acid, PPA, 140°C | High yield, broad applicability | High temp, strong acid handling | 85-95% |
Aldehyde (Oxidative) | RₓCHO, H₂O₂/HCl, EtOH, RT | Milder conditions, room temperature viable | Oxidant handling, variable yields | 70-85% |
Microwave-Assisted | Varies, solvent-free, MW 100-150W | Rapid (<30 min), high yield, energy saving | Requires specialized equipment | 88-92% |
Visible-Light Promoted | RₓCHO, air, blue LED, RT | Metal-free, ambient conditions | Longer reaction times (6-12 h) | 70-80% |
CO₂ Utilization | CO₂, catalyst, 80-100°C | Sustainable, atom-economical | Early stage for CF₃ systems | 60-75% (model systems) |
Selective N1-alkylation of the benzimidazole nitrogen with the chiral butan-2-yl group is critical. The 5-nitro group in the cyclized intermediate must be retained for subsequent reduction to the amine. Key strategies include:
Table 2: Alkylation Methods for Butan-2-yl Introduction
Method | Reagents | Conditions | Regioselectivity (N1:N3) | Key Considerations |
---|---|---|---|---|
SN2 (Base) | s-BuBr, Cs₂CO₃/K₂CO₃ | DMF, 60-80°C, 6-12 h | 15:1 to 25:1 | Cost-effective; racemization risk if prolonged heating |
SN2 (PTC) | s-BuCl, NaOH(aq), TBAB | Toluene/H₂O, 80°C, 4-8 h | >20:1 | Enhanced rate; aqueous waste stream |
Mitsunobu | s-BuOH, PPh₃, DIAD/DEAD | THF, 0°C to RT, 2-4 h | >99:1 | Stereospecific inversion; expensive reagents; byproduct removal |
Incorporating the trifluoromethyl (CF₃) group at the C2 position is achieved either during core formation (preferred) or via post-functionalization of a pre-formed benzimidazole. Direct introduction during cyclization is generally more efficient:
Table 3: Trifluoromethylation Strategy Efficiency Comparison
Strategy | Key Reagents | Steps | Overall Yield | Atom Economy | E-Factor | Primary Limitation |
---|---|---|---|---|---|---|
Direct Cyclization (TFAA/PPA) | 4-Nitro-OPD, TFAA, PPA | 1 (Core) | 85-95% | 89% | 3-5 | High temp, strong acid handling |
Halogen Exchange (Halex) | 2-Cl-Benzimidazole, CuI, MCDFA | 3+ | 50-65% | 38% | >10 | Multi-step, stoichiometric Cu waste |
Electrophilic CF₃ Addition | 2-H-Benzimidazole, Togni Reagent | 2 | 30-50% | 65% | 8-12 | Poor regioselectivity, high cost |
Final isolation and characterization of 1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine require techniques tailored to its physicochemical properties:
Elemental Analysis (EA): Confirms C, H, N composition within ±0.3% of theoretical values (C 52.94%, H 5.55%, F 20.93%, N 20.58%) [5] [7].
Quality Control: Consistent batch-to-batch production requires strict adherence to defined parameters: reaction stoichiometry (±2%), temperature control (±2°C), chromatography solvent ratios (±5%), and crystallization cooling rates (0.5°C/min).
Supplementary Table: Key Characterization Data Summary
Analytical Method | Key Parameters/Peaks | Significance |
---|---|---|
¹H NMR (400 MHz, DMSO-d₆) | δ 7.90 (s, 1H), 7.30 (d, J=8.5 Hz, 1H), 6.65 (s, 2H), 4.60 (m, 1H), 1.75 (m, 2H), 1.40 (d, J=6.8 Hz, 3H), 1.20 (t, J=7.4 Hz, 3H) | Confirms aromatic substitution pattern, alkyl chain structure, and amine presence |
¹³C NMR (101 MHz, DMSO-d₆) | δ 155.0, 150.1, 140.5, 132.8, 119.5 (q, J=270 Hz), 115.2, 114.0, 55.0, 35.0, 20.0, 10.0 | Confirms CF₃ group (distinctive quartet), fused ring carbons, alkyl carbons |
FT-IR (ATR) | 3402, 3321 (N-H), 2925 (C-H alk), 1625 (C=N), 1350-1120 (C-F), 850 (C-N) | Confirms functional groups (NH₂, C=N, CF₃) |
HPLC (RP-C18) | Rt = 8.5 min, 99.5% purity (MeOH:H₂O 70:30, 1 mL/min, 254 nm) | Validates final purity; detects impurities |
HRMS (ESI+) | m/z 273.1218 [M+H]⁺ (calc. 273.1221) | Confirms molecular formula |
Elemental Analysis | Found: C 52.91%, H 5.58%, N 20.55% (Calc: C 52.94%, H 5.55%, N 20.58%) | Quantitative elemental composition |
Compounds Referenced:1-(butan-2-yl)-2-(trifluoromethyl)-1H-1,3-benzodiazol-5-amine, 2-(trifluoromethyl)-5-nitro-1H-benzimidazole, 2-(trifluoromethyl)-1H-benzimidazol-5-amine, N1-(butan-2-yl)-5-nitro-1H-benzimidazole, N1-(butan-2-yl)-2-(trifluoromethyl)-1H-benzimidazol-5-amine hydrochloride.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8